2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Description
2-Benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a benzyl group at the 2-position of the thiazole ring and a 4-methoxy-substituted benzylamine moiety at the carboxamide nitrogen. The compound’s molecular formula is C₁₉H₁₈N₂O₂S (inferred from related analogs in ), with a molecular weight of approximately 338.4 g/mol.
Properties
IUPAC Name |
2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)12-20-19(22)17-13-24-18(21-17)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKXKQBBRSNLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Methoxyphenylmethyl Group: This step involves the nucleophilic substitution reaction where the 4-methoxyphenylmethyl group is introduced to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and mechanisms of thiazole derivatives.
Industrial Applications: It is explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiazole Derivatives
Substituent Variations and Molecular Properties
The following table highlights structural differences and similarities between the target compound and key analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzyl group (electron-donating) contrasts with the 4-chlorophenyl analog (electron-withdrawing), which could affect electronic distribution and receptor interactions .
- Steric Effects : The benzyl group in the target compound introduces steric bulk compared to smaller substituents like methyl or sulfonyl groups in analogs .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
- The 4-methoxybenzyl group would show a singlet for the methoxy protons at ~3.8 ppm (¹H-NMR) and a carbon signal at ~55 ppm (¹³C-NMR) .
Biological Activity
2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₆N₂O₂S
- Molecular Weight : 338.4 g/mol
- CAS Number : 477872-91-6
The compound features a benzyl group, a methoxyphenyl group, and a carboxamide group attached to the thiazole ring, which contributes to its unique biological activity profile.
| Property | Value |
|---|---|
| Molecular Weight | 338.4 g/mol |
| CAS Number | 477872-91-6 |
| Chemical Structure | Chemical Structure |
Antimicrobial and Antifungal Properties
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves interference with cellular processes or enzyme functions critical for microbial survival.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting specific enzymes involved in inflammatory pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including prostate and melanoma cancers. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting tubulin polymerization.
Case Studies
- Prostate Cancer Study : In vitro studies demonstrated that thiazole derivatives similar to this compound exhibited IC50 values in the low micromolar range against prostate cancer cells, indicating potent anticancer activity .
- Melanoma Research : Another study reported that thiazole compounds inhibited melanoma cell lines effectively, with some derivatives achieving IC50 values below 1 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Benzyl Substituent : Contributes to binding affinity with target proteins or enzymes.
Research suggests that modifications to these groups can significantly alter the compound's efficacy against various biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between thiazole-carboxylic acids and substituted benzylamines. For example:
- Step 1: Prepare the thiazole-4-carboxylic acid intermediate via cyclization of thioamides or condensation of α-haloketones with thioureas.
- Step 2: Activate the carboxylic acid using coupling agents like EDCI/HOBt in DMF or DCM (yields ~70–90%) .
- Step 3: React with 4-methoxybenzylamine under controlled pH (6–7) and temperature (0–25°C) to minimize side reactions.
- Optimization: Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Monitor purity via TLC and adjust solvent ratios to resolve co-eluting impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the thiazole ring and substitution patterns on the benzyl groups. Key diagnostic signals include:
- Thiazole C4-carboxamide carbonyl at ~165–170 ppm (13C NMR).
- Methoxy group protons as a singlet at ~3.7 ppm (1H NMR) .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+ expected at m/z ~367.4).
- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
Methodological Answer:
- Anticancer Screening: Use MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC50 determination. Compare with reference compounds like paclitaxel .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (ATP competition) .
- Antimicrobial Activity: Perform broth microdilution assays (MIC values) against S. aureus and E. coli .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups affecting bioactivity?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with:
- Halogenated benzyl groups (e.g., 4-Cl, 4-F) to assess electronic effects.
- Bulkier substituents (e.g., 3,4,5-trimethoxybenzyl) to probe steric tolerance .
- Biological Testing: Compare IC50 values across analogs to identify trends. For example, 3,4,5-trimethoxy derivatives in showed enhanced anticancer activity (~10-fold lower IC50 vs. non-substituted analogs) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to map interactions with target proteins (e.g., tubulin or kinase ATP-binding sites) .
Q. What strategies can resolve discrepancies between in vitro potency and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may correlate with rapid clearance (e.g., CYP450 metabolism) .
- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites. For example, demethylation of the methoxy group could reduce target binding .
- Formulation Adjustments: Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation to enhance bioavailability .
Q. How can crystallography data (e.g., SHELX-refined structures) inform the analysis of this compound’s conformation?
Methodological Answer:
- Data Collection: Obtain high-resolution (<1.0 Å) X-ray diffraction data. Use synchrotron radiation for weak scatterers like sulfur in the thiazole ring .
- Refinement in SHELXL: Apply restraints for disordered methoxy groups and anisotropic displacement parameters. Validate using R1/wR2 residuals (<0.05) .
- Conformational Analysis: Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16). Key observations may include:
Q. What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
- LogP (~3.2), indicating moderate lipophilicity.
- Blood-brain barrier permeability (low, due to carboxamide H-bond donors) .
- CYP450 Inhibition: Run molecular dynamics simulations (AmberTools) to assess interactions with CYP3A4/2D6 isoforms.
- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
